ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its complex structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the presence of a base like sodium ethoxide to facilitate the cyclization process .
Chemical Reactions Analysis
ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.
Scientific Research Applications
ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has shown significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis . The anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Thiazolopyrimidine Tyrosinase Inhibitors: These derivatives are specifically designed to inhibit tyrosinase, an enzyme involved in melanin production.
Dispiro Thiazolopyrimidines: These compounds have a more complex structure with additional rings, leading to different reactivity and applications.
ETHYL 5-(2-CHLOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of substituents, which confer specific reactivity and biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C17H17ClN2O3S |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
ethyl 5-(2-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-7-5-6-8-12(11)18/h5-8,10,14H,4H2,1-3H3 |
InChI Key |
WIGUDZOANXRNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(S2)C)C |
Origin of Product |
United States |
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